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molecular formula C12H20O2 B8584790 Chdmdve

Chdmdve

Cat. No. B8584790
M. Wt: 196.29 g/mol
InChI Key: HIYIGPVBMDKPCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09120919B2

Procedure details

PLA Based Polyacetal Containing Diamino Ester/Caprolactone Adduct Polyacetal(PLA/CHDM/CHDMDVE/phenylalanine ester-caprolactone adduct) was produced using the following procedure: Poly-I-lactic acid diol (4 g, Mn=5200/Mw=10800) and diphenylalanine ester/caprolactone (3.0 g) adducts were placed into a 125 ml glass vial. p-Toluene sulfonic acid monohydrate(16 mg) was added to the vial and the contents dried in a vacuum oven (100 C/4 hr). The vial was then stoppered (silicon stopper/aluminium crimp lid) and 30 ml of anhydrous chloroform was added. This was stirred using a magnetic stirrer at room temperature. The PLA diol was polymerised with (cis/trans) cyclohexane dimethanol divinyl ether (CHDMDVE). A CHDMDVE/anhydrous chloroform solution (2 g/10 ml) was prepared and added in small aliquots. The resulting solution was noted to become cloudy. The solution was then filtered, via a syringe fitted with a 0.45 um nylon filter, into a separated sealed Wheaton vial (125 ml) containing CHDM (1.0 g), magnetic stirrer and p-TSA (10 mg). This formed a clear straw yellow solution. 9 ml of a CHDMDVE/chloroform solution (1.23 g/10 ml chloroform) was added over a 2 hr period. The resulting viscous solution was purified by passing the solution through an Al2O3/glasswool column, precipitating into methanol and dried to remove residual solvent. The polymer structure was confirmed using FTIR and NMR. Polymer rods (approx. 6.0 mm diameter) were produced by packing a PTFE block, containing a 6.2 mm hole, with polymer. The resulting mould was heated at 180 for 10 mins until the polymer had become molten. The molten polymer was then compressed and cooled to form a soft rod which crystallised on cooling.
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Polyacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Diamino Ester Caprolactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
CHDM CHDMDVE phenylalanine ester-caprolactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Poly-I-lactic acid diol
Quantity
4 g
Type
reactant
Reaction Step Four
[Compound]
Name
diphenylalanine ester caprolactone
Quantity
3 g
Type
reactant
Reaction Step Five
[Compound]
Name
glass
Quantity
125 mL
Type
reactant
Reaction Step Six
Quantity
16 mg
Type
reactant
Reaction Step Seven
Name
CHDMDVE chloroform
Quantity
9 mL
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH:13]([O:15][CH2:16][C:17]1([CH2:23][O:24][CH:25]=[CH2:26])[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1)=[CH2:14].C(Cl)(Cl)Cl>>[CH:25]([O:24][CH2:23][C:17]1([CH2:16][O:15][CH:13]=[CH2:14])[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1)=[CH2:26] |f:0.1,2.3|

Inputs

Step One
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Polyacetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Diamino Ester Caprolactone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
CHDM CHDMDVE phenylalanine ester-caprolactone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Poly-I-lactic acid diol
Quantity
4 g
Type
reactant
Smiles
Step Five
Name
diphenylalanine ester caprolactone
Quantity
3 g
Type
reactant
Smiles
Step Six
Name
glass
Quantity
125 mL
Type
reactant
Smiles
Step Seven
Name
Quantity
16 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Eight
Name
CHDMDVE chloroform
Quantity
9 mL
Type
reactant
Smiles
C(=C)OCC1(CCCCC1)COC=C.C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
This was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was produced
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven (100 C/4 hr)
Duration
4 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
added in small aliquots
FILTRATION
Type
FILTRATION
Details
The solution was then filtered, via a syringe
CUSTOM
Type
CUSTOM
Details
fitted with a 0.45 um nylon
FILTRATION
Type
FILTRATION
Details
filter, into a separated
CUSTOM
Type
CUSTOM
Details
sealed Wheaton vial (125 ml)
ADDITION
Type
ADDITION
Details
containing CHDM (1.0 g), magnetic stirrer and p-TSA (10 mg)
CUSTOM
Type
CUSTOM
Details
This formed a clear straw yellow solution
CUSTOM
Type
CUSTOM
Details
The resulting viscous solution was purified
CUSTOM
Type
CUSTOM
Details
precipitating into methanol
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to remove residual solvent
CUSTOM
Type
CUSTOM
Details
Polymer rods (approx. 6.0 mm diameter) were produced
ADDITION
Type
ADDITION
Details
containing a 6.2 mm hole
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mould was heated at 180 for 10 mins until the polymer
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to form a soft rod which
CUSTOM
Type
CUSTOM
Details
crystallised
TEMPERATURE
Type
TEMPERATURE
Details
on cooling

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(=C)OCC1(CCCCC1)COC=C
Measurements
Type Value Analysis
AMOUNT: VOLUME 10 mL
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 261.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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